molecular formula C6H5NOS B1599718 5-(Hydroxymethyl)thiophene-2-carbonitrile CAS No. 172349-09-6

5-(Hydroxymethyl)thiophene-2-carbonitrile

Cat. No. B1599718
M. Wt: 139.18 g/mol
InChI Key: CORJYXNQPRQFPT-UHFFFAOYSA-N
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Description

“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a chemical compound with the molecular formula C6H5NOS . It has a molecular weight of 139.18 . This compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “5-(Hydroxymethyl)thiophene-2-carbonitrile” is 1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a liquid at room temperature . .

Scientific Research Applications

Photovoltaic Applications

5-(Hydroxymethyl)thiophene-2-carbonitrile has been explored in the field of photovoltaics. Gupta et al. (2015) designed small molecules containing thiophene units for use in solution-processable bulk-heterojunction solar cells. They observed that rigidified π-spacer thiophenes, like 5-(Hydroxymethyl)thiophene-2-carbonitrile, play a crucial role in enhancing intramolecular charge transfer and reducing the band gap, leading to improved power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).

Photophysical Properties

The photophysical properties of derivatives of 5-(Hydroxymethyl)thiophene-2-carbonitrile have been studied by Dappour et al. (2019). They examined molecules like MTTC and DMTTC in different solvents, finding that specific hydrogen bonding and non-specific dipolar interactions significantly influence their photophysical properties, which are crucial for applications in optoelectronics and molecular electronics (Dappour et al., 2019).

Electrochromic Properties

Abaci et al. (2016) explored the electrochromic properties of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. Their research focused on synthesizing monomers and copolymers with electrochromic applications, such as in electronic display devices. The study revealed that these compounds, related to 5-(Hydroxymethyl)thiophene-2-carbonitrile, have potential as materials for electrochromic devices (ECDs) due to their stability and good optical contrast (Abaci et al., 2016).

Antimicrobial Activity

Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 5-(Hydroxymethyl)thiophene-2-carbonitrile and tested their antimicrobial activity. Their findings indicate that some of these compounds exhibit significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

Solid-State NMR and Molecular Structure Analysis

Smith et al. (2006) conducted a detailed analysis of molecular structure in polymorphic forms of compounds closely related to 5-(Hydroxymethyl)thiophene-2-carbonitrile, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, using solid-state NMR and electronic structure calculations. This research provides insights into the influence of molecular conformation on NMR spectra and has implications for understanding the structural properties of similar compounds (Smith et al., 2006).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

5-(hydroxymethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORJYXNQPRQFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442328
Record name 5-(hydroxymethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)thiophene-2-carbonitrile

CAS RN

172349-09-6
Record name 5-(hydroxymethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-cyano-5-formyl-thiophene (6.9 g, 50 mmol) in EtOH (100 mL) was added sodium borohydride (1.9 g, 50 mmol) in portions. After 5 min of stirring, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate and brine. The layers were separated and the organic phase was washed once with 1M citric acid and once with brine, then dried (MgSO4), filtered and concentrated in vacuo to give 6.1 g (88%) of 2-cyano-5-(hydroxymethyl)thiophene.
Quantity
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a potential target for the next generation of cancer immunotherapies. We describe the development of two series of IDO1 inhibitors …
Number of citations: 1 www.sciencedirect.com
E Kianmehr, M Fardpour… - European Journal of …, 2017 - Wiley Online Library
A metal‐free, simple, and highly efficient method for the direct alkylation of non‐basic heterocycles and basic ones with various alcohols and cyclic ethers has been developed based on …

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